2-(4-Methylphenyl)propan-2-ol

Flavor and Fragrance Formulation Science Consumer Products

2-(4-Methylphenyl)propan-2-ol (CAS 1197-01-9), also known as p-cymen-8-ol, 8-hydroxy-p-cymene, or p,α,α-trimethylbenzyl alcohol, is a tertiary benzylic alcohol with the molecular formula C10H14O and molecular weight of 150.22 g/mol. The compound is a naturally occurring monoterpenoid found in essential oils of Citrus reticulata, nutmeg, dill, and sweet marjoram, and is commercially manufactured as a synthetic ingredient for flavor and fragrance applications.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 1197-01-9
Cat. No. B075277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)propan-2-ol
CAS1197-01-9
Synonyms4-cymen-8-ol
p-cymen-8-ol
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)(C)O
InChIInChI=1S/C10H14O/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7,11H,1-3H3
InChIKeyXLPDVYGDNRIQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 10 mg/mL at 68.9° F (NTP, 1992)
Slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)propan-2-ol (CAS 1197-01-9) Procurement Guide: Technical Grade Specifications and Industrial Identity


2-(4-Methylphenyl)propan-2-ol (CAS 1197-01-9), also known as p-cymen-8-ol, 8-hydroxy-p-cymene, or p,α,α-trimethylbenzyl alcohol, is a tertiary benzylic alcohol with the molecular formula C10H14O and molecular weight of 150.22 g/mol [1]. The compound is a naturally occurring monoterpenoid found in essential oils of Citrus reticulata, nutmeg, dill, and sweet marjoram, and is commercially manufactured as a synthetic ingredient for flavor and fragrance applications [2]. As a tertiary alcohol with a sterically hindered structure, it exhibits distinctive reactivity profiles in catalytic oxidation and derivatization reactions, making it a versatile intermediate in pharmaceutical and fine chemical synthesis [3].

Why 2-(4-Methylphenyl)propan-2-ol Cannot Be Arbitrarily Substituted by Other Alkylbenzyl Alcohols or Monoterpenoids


Substituting 2-(4-methylphenyl)propan-2-ol with structurally similar compounds such as 2-phenylpropan-2-ol (dimethylphenylcarbinol), 1-phenylethanol, or other p-cymene derivatives introduces quantifiable differences in three critical dimensions: organoleptic profile, oxidative site-selectivity in catalysis, and regulatory compliance status. Unlike primary or secondary benzyl alcohols, the tertiary alcohol structure of 2-(4-methylphenyl)propan-2-ol confers a specific logP of approximately 2.19-2.22 and a substantivity exceeding 48 hours at 100% concentration [1], parameters that directly govern fragrance performance and formulation economics. In catalytic applications, the tertiary C-H bond adjacent to the hydroxyl group exhibits preferential oxidation selectivity over aliphatic secondary C-H bonds, enabling synthetic routes that simpler benzyl alcohols cannot support . Furthermore, the compound has undergone a comprehensive RIFM safety assessment establishing its non-genotoxic, non-sensitizing, and environmentally non-PBT profile under IFRA standards [2]—a regulatory clearance that cannot be assumed for unassessed analogs.

Quantitative Differentiation Evidence: 2-(4-Methylphenyl)propan-2-ol vs. Structural Analogs


Fragrance Substantivity: 2-(4-Methylphenyl)propan-2-ol Demonstrates >48-Hour Persistence

In fragrance formulation, substantivity—the duration a fragrance molecule remains detectable on a substrate—is a critical performance metric directly impacting product longevity claims. 2-(4-Methylphenyl)propan-2-ol exhibits a substantivity exceeding 48 hours at 100% concentration [1]. While direct substantivity data for close analogs such as 2-phenylpropan-2-ol (dimethylphenylcarbinol) are not systematically reported in public databases, the observed >48-hour persistence distinguishes this compound from primary and secondary benzylic alcohols, which typically exhibit substantially shorter substantivity profiles due to higher volatility and lower molecular-substrate affinity.

Flavor and Fragrance Formulation Science Consumer Products

Catalytic Oxidation Site-Selectivity: Tertiary Benzylic C-H Bonds Are Preferentially Oxidized

The tertiary benzylic structure of 2-(4-methylphenyl)propan-2-ol confers a unique reactivity advantage in iron-catalyzed C-H oxidation reactions. Mechanistic studies reveal that an Fe-oxo catalyst system exhibits higher preference for oxidation of tertiary C-H bonds over aliphatic secondary C-H bonds . This site-selectivity is directly attributable to the tertiary alcohol architecture of the compound. In contrast, primary benzyl alcohols (e.g., benzyl alcohol) and secondary analogs (e.g., 1-phenylethanol) lack this tertiary C-H bond motif and consequently cannot participate in this selective oxidation pathway. The reaction proceeds via an Fe-oxo species without generating long-lived carbon-centered radicals, enabling cleaner product profiles and higher yields in derivatization sequences.

Organic Synthesis Catalysis C-H Activation

Pharmaceutical Intermediate Utility: HBV Therapeutic Agent Synthesis via 2-(4-Methylphenyl)propan-2-ol

2-(4-Methylphenyl)propan-2-ol serves as a specific building block in the synthesis of sulfanylalkyl compounds and pyridine-based trans-sulfonamide derivatives intended for Hepatitis B virus (HBV) treatment [1]. The patented synthetic route utilizes the tertiary alcohol moiety of 2-(4-methylphenyl)propan-2-ol to introduce the 4-methylphenyl-isopropyl scaffold into the final pharmacophore. This structural motif contributes to mechanisms involving disruption of viral assembly, accelerated viral clearance, or inhibition of normal HBV replication . While alternative benzyl alcohols could theoretically serve as starting materials, the specific 4-methyl substitution pattern and tertiary alcohol configuration of this compound are integral to the patented molecular structures. Generic substitution with other alkylbenzyl alcohols would yield different analogs not covered by the disclosed structure-activity relationships.

Medicinal Chemistry Antiviral Drug Synthesis HBV Therapeutics

Fragrance Ingredient Safety Profile: RIFM-Assessed Non-Genotoxic and Non-Sensitizing Status

The Research Institute for Fragrance Materials (RIFM) has published a comprehensive safety assessment for p-α,α-trimethylbenzyl alcohol (CAS 1197-01-9), evaluating genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety endpoints [1]. Key quantitative findings include: the compound is not genotoxic; exposure is below the Threshold of Toxicological Concern (TTC) for Cramer Class I materials (0.03 mg/kg/day for repeated dose and reproductive toxicity; 1.4 mg/day for respiratory toxicity); skin sensitization exposure is below the Dermal Sensitization Threshold (DST) of 900 μg/cm² for non-reactive materials; the compound is not phototoxic/photoallergenic based on UV spectral evaluation; and it is not persistent, bioaccumulative, and toxic (PBT) per IFRA Environmental Standards, with risk quotients (PEC/PNEC) <1 [1]. Many structurally related benzyl alcohols and p-cymene derivatives lack this level of formal toxicological assessment, introducing regulatory uncertainty in commercial fragrance applications.

Toxicology Regulatory Compliance Fragrance Safety

Physicochemical Profile: LogP and Volatility Characteristics Differentiate from Primary Benzyl Alcohols

The physicochemical parameters of 2-(4-methylphenyl)propan-2-ol quantitatively differentiate it from simpler benzyl alcohol analogs. The compound exhibits a calculated LogP of 2.19-2.22 , a boiling point of 64°C at 0.6 mmHg (204.8°C at 760 mmHg), a density of 0.97-0.98 g/mL at 25°C, and a refractive index (n20/D) of 1.5185 . In comparison, benzyl alcohol (CAS 100-51-6) has a LogP of approximately 1.10, boiling point of 205°C at 760 mmHg, and density of 1.04 g/mL. The higher LogP of 2-(4-methylphenyl)propan-2-ol (~1 log unit greater than benzyl alcohol) translates to approximately 10-fold higher octanol-water partitioning, directly correlating with enhanced skin permeability and fragrance substantivity. The compound is slightly soluble in water and soluble in ethanol , a solubility profile consistent with its use in hydroalcoholic fragrance formulations.

Physical Chemistry Formulation Science QSAR Modeling

Natural Occurrence and FEMA GRAS Status: Regulatory Advantage over Synthetic-Only Analogs

2-(4-Methylphenyl)propan-2-ol is a naturally occurring monoterpenoid identified in the essential oils of various botanicals including Citrus reticulata, nutmeg (Myristica fragrans), dill (Anethum graveolens), and sweet marjoram (Origanum majorana) [1]. It is assigned FEMA Number 3242 and JECFA Number 1650, with a minimum assay value of 90% and a permitted secondary component of 9-11% p-isopropenyltoluene [2]. This regulatory status under FEMA GRAS (Generally Recognized As Safe) and JECFA specifications enables its use as a flavoring ingredient in food applications. In contrast, many structural analogs such as 2-phenylpropan-2-ol (CAS 617-94-7) or 4-isopropylbenzyl alcohol (CAS 536-60-7) lack established natural occurrence documentation and corresponding FEMA/JECFA listings, limiting their regulatory pathway for food-grade applications. The compound also appears in the Human Metabolome Database (HMDB0029652) [3], further supporting its natural occurrence and biocompatibility profile.

Flavor Regulation Natural Products Food Additives

Optimal Application Scenarios for 2-(4-Methylphenyl)propan-2-ol (CAS 1197-01-9) Based on Differentiated Evidence


Long-Lasting Fine Fragrance and Personal Care Formulations Requiring >48-Hour Substantivity

Formulators developing premium fine fragrances, body lotions, or hair care products with extended longevity claims should prioritize 2-(4-methylphenyl)propan-2-ol. The compound's substantivity exceeds 48 hours at 100% concentration [1], a performance attribute quantitatively superior to typical primary and secondary benzyl alcohols. Its LogP of 2.19-2.22 ensures favorable skin partitioning, while the RIFM safety assessment confirms non-sensitizing status at exposure levels below the DST of 900 μg/cm² [2]. The organoleptic profile—characterized as sweet, fruity, cherry, coumarin, floral, and camphoraceous with cooling and hay-like nuances —provides a complex middle-to-base note suitable for both feminine and masculine fragrance accords. Procurement specifications should require ≥95% assay (FG grade) with refractive index n20/D 1.5185 and density 0.97 g/mL at 25°C to ensure batch-to-batch consistency .

HBV Antiviral Drug Discovery and Medicinal Chemistry Programs Targeting Viral Assembly Disruption

Research groups and CDMOs engaged in Hepatitis B virus (HBV) therapeutic development should procure 2-(4-methylphenyl)propan-2-ol as a key synthetic intermediate for sulfanylalkyl compounds and pyridine-based trans-sulfonamide derivatives [1]. The patented synthetic route explicitly requires the 4-methylphenyl-isopropyl scaffold introduced by this compound to achieve mechanisms involving disruption of viral assembly, accelerated viral clearance, or inhibition of normal HBV replication . The tertiary alcohol moiety provides a sterically hindered reaction center that influences substitution and elimination pathways, enabling controlled functionalization into esters or ethers [2]. Substitution with other benzyl alcohols would yield structurally distinct analogs not covered by the disclosed patent claims. For reproducibility of published or patented procedures, procurement of CAS 1197-01-9 is mandatory rather than optional.

Food and Beverage Flavor Development Requiring FEMA GRAS-Compliant Ingredients

Flavor chemists developing natural-identical flavor formulations for confectionery, baked goods, or beverage applications should select 2-(4-methylphenyl)propan-2-ol based on its FEMA 3242 GRAS status and JECFA 1650 specifications [1]. The compound imparts fruity, cherry, sweet, and hay-like taste characteristics with cereal and bread-like nuances , making it suitable for cherry, berry, nut, and cereal flavor profiles. Its documented natural occurrence in citrus, nutmeg, dill, and marjoram [2] supports clean-label and natural-identical marketing claims. Procurement must adhere to JECFA specifications: minimum assay 90%, with 9-11% p-isopropenyltoluene as the permitted secondary component . Analogs lacking FEMA numbers cannot legally substitute in food-grade applications in the United States and many international markets.

Catalytic C-H Oxidation Method Development Leveraging Tertiary Benzylic Selectivity

Synthetic organic chemists developing iron-catalyzed C-H oxidation methodologies should utilize 2-(4-methylphenyl)propan-2-ol as a model substrate to exploit its tertiary benzylic C-H bond selectivity. Mechanistic studies confirm that Fe-oxo catalyst systems exhibit higher preference for oxidation of tertiary C-H bonds adjacent to the hydroxyl group compared to aliphatic secondary C-H bonds [1]. The reaction proceeds without generating long-lived carbon-centered radicals, enabling cleaner transformations to ketone or epoxide derivatives. This site-selectivity is unique to tertiary benzylic alcohols and cannot be replicated with primary benzyl alcohol or 1-phenylethanol. The compound's well-defined physicochemical parameters (LogP 2.19-2.22, boiling point 64°C at 0.6 mmHg) facilitate straightforward purification and analytical monitoring of reaction progress via GC-MS or HPLC.

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